2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-8(6-11)9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-6,11H2,1H3 |
InChI Key |
PKZJHWODPZGVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CN2CCCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acid chlorides or bromides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that tetrahydroimidazo[1,2-a]pyridines exhibit potential antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain, similar to conventional antidepressants .
- Anxiolytic Effects : Studies have shown that compounds with the tetrahydroimidazo[1,2-a]pyridine structure can possess anxiolytic properties. These effects are attributed to their interaction with GABA receptors and serotonin pathways .
- Neuroprotective Properties : The compound has been investigated for neuroprotective effects against oxidative stress and neuroinflammation. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuropharmacology Research
Recent studies have focused on the neuropharmacological implications of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine:
- Cognitive Enhancement : Animal studies have demonstrated that this compound may enhance cognitive functions through cholinergic modulation. It shows promise as a cognitive enhancer in models of cognitive decline .
- Pain Management : Preliminary research suggests that the compound may have analgesic properties through modulation of pain pathways in the central nervous system .
Chemical Probes in Biological Research
The unique structure of this compound makes it an attractive candidate for use as a chemical probe:
- Target Identification : The compound can be utilized to identify and characterize biological targets involved in various diseases. Its ability to selectively interact with specific receptors can aid in understanding disease mechanisms .
- Drug Development : As a lead compound, it can serve as a scaffold for the development of new drugs by modifying its structure to enhance efficacy and reduce side effects .
Case Study 1: Antidepressant Screening
A study evaluated the antidepressant effects of several tetrahydroimidazo[1,2-a]pyridine derivatives in rodent models. The results indicated that modifications at the propan-1-amine side chain significantly influenced their efficacy. The lead compound demonstrated a reduction in depressive-like behaviors comparable to established antidepressants .
Case Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed significant protection against cell death and reduced levels of reactive oxygen species (ROS), suggesting its potential role in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Structural Analogues in Patented Compounds
The 4H-pyrido[1,2-a]pyrimidin-4-one family () includes several compounds with imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyridine cores. Key examples and their differences from the target compound are summarized below:
Key Observations :
- The target compound’s propan-1-amine side chain distinguishes it from most patented analogs, which favor pyrimidinone or morpholine-based substituents.
- The tetrahydroimidazo[1,2-a]pyridine core is less common in compounds, where pyrazolo or pyrido-pyrimidinone systems dominate .
Key Observations :
- The target compound’s amine group contrasts with the ester and nitrophenyl substituents in these analogs, which are designed for synthetic versatility rather than bioactivity.
- The absence of a fused pyrimidinone or pyrazolo system in the target may improve metabolic stability compared to compounds .
Commercial Derivatives
and highlight commercially available tetrahydroimidazo[1,2-a]pyrazine and ethan-1-amine derivatives:
Key Observations :
- The target’s propan-1-amine chain could offer improved solubility and flexibility over the ethan-1-amine analog in .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Catalytic hydrogenation | PtO₂, 2-methoxyethanol, 4 bar H₂ | 76% | |
| One-pot condensation | DMF, 0°C, HATU coupling | 23.9% |
Key Tip : Purification via flash column chromatography (DCM:MeOH gradients) effectively isolates the target compound .
What spectroscopic techniques are recommended for characterizing this compound?
Basic Research Question
Methodological Answer:
A multi-technique approach ensures accurate structural elucidation:
- ¹H/¹³C NMR : Assign proton environments (e.g., tetrahydroimidazo ring protons at δ 2.5–4.0 ppm) and carbon backbone (e.g., carbonyl carbons at ~170 ppm) .
- HRMS : Confirm molecular formula (e.g., observed [M+H]⁺ at 388.09 vs. calculated 388.09) .
- IR spectroscopy : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Critical Note : Use deuterated solvents (DMSO-d₆ or CDCl₃) to avoid signal interference in NMR .
How can researchers resolve contradictions in structure-activity relationship (SAR) data across derivatives?
Advanced Research Question
Methodological Answer:
Contradictions in SAR often arise from variations in substitution patterns or assay conditions. Mitigation strategies include:
- Systematic substitution : Compare bioactivity of derivatives with incremental structural changes (e.g., methyl vs. trifluoromethyl groups) .
- Dose-response profiling : Ensure consistent molar concentrations in biological assays to normalize potency comparisons .
- Computational modeling : Use molecular docking to predict binding affinities to targets (e.g., neurokinin receptors) and validate with in vitro data .
Example : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced anxiolytic activity due to improved blood-brain barrier penetration .
What methodologies assess the photophysical properties of this compound, such as singlet oxygen generation?
Advanced Research Question
Methodological Answer:
Photophysical studies require:
- Time-resolved spectroscopy : Measure singlet oxygen (¹O₂) quantum yields (ΦΔ) using phenalenone as a reference (ΦΔ = 0.1 in D₂O) .
- Quenching kinetics : Determine rate constants (kqΔ) for ¹O₂ quenching by the compound (range: 0.82–6.74 × 10⁹ M⁻¹s⁻¹) .
- Solvent effects : Use D₂O to prolong ¹O₂ lifetime for accurate detection .
Q. Table 2: Photophysical Parameters
| Property | Value Range | Reference |
|---|---|---|
| ¹O₂ Quantum Yield (ΦΔ) | 0.01–0.1 (vs. phenalenone) | |
| Quenching Rate (kqΔ) | 0.82–6.74 × 10⁹ M⁻¹s⁻¹ |
What are the best practices for handling and storage to ensure compound stability?
Basic Research Question
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact .
- Stability tests : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .
Safety Note : Avoid exposure to moisture or high temperatures (>50°C), which accelerate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
